molecular formula C17H16N4O2 B10994777 N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide

N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide

Cat. No.: B10994777
M. Wt: 308.33 g/mol
InChI Key: DQEVBERGJGVCSV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Features

The ¹H Nuclear Magnetic Resonance spectrum of this compound reveals distinct splitting patterns due to spin-spin coupling. Key features include:

  • A singlet at δ 2.5 ppm for the methyl group attached to the benzimidazole ring, shielded by the aromatic system.
  • A doublet of doublets (δ 7.2–7.8 ppm) for the benzimidazole protons, split by coupling with adjacent NH and aromatic protons.
  • A broad singlet at δ 10.1 ppm for the NH group of the acetamide, indicative of hydrogen bonding.

The ¹³C Nuclear Magnetic Resonance spectrum shows a carbonyl carbon resonance at δ 168.5 ppm for the carboxamide group, with quaternary carbons of the benzimidazole ring appearing between δ 120–140 ppm.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound produces a molecular ion peak at m/z 308.33, consistent with its molecular weight. Major fragmentation pathways include:

  • Loss of the acetamide group ($$ \text{C}{2}\text{H}{5}\text{NO} $$), yielding a fragment at m/z 235.
  • Cleavage of the benzimidazole ring, generating ions at m/z 145 (benzene fragment) and m/z 91 (tropylium ion).

Infrared Absorption Characteristics

Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups:

  • A strong absorption band at 1650 cm⁻¹ for the carboxamide C=O stretch.
  • N-H stretching vibrations at 3300–3450 cm⁻¹ (broad), characteristic of secondary amides.
  • Aromatic C-H bending modes at 750–850 cm⁻¹, confirming the benzimidazole scaffold.

Computational Chemistry Approaches

Density Functional Theory (Density Functional Theory) Calculations

Density Functional Theory simulations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO energy gap of 4.2 eV, suggesting moderate electronic stability. The HOMO is localized on the benzimidazole ring, while the LUMO resides on the carboxamide group, indicating charge transfer potential.

Parameter Value (eV)
HOMO Energy -6.12
LUMO Energy -1.92
HOMO-LUMO Gap 4.20

Molecular Orbital Configuration Analysis

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the acetamide nitrogen and the antibonding orbital of the benzimidazole C-N bond ($$ \sigma^_{\text{C-N}} $$), stabilizing the molecule by 28.5 kcal/mol. The methyl group at the 2-position donates electron density via σ→σ interactions, reducing ring electrophilicity.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-10-18-15-7-6-12(8-16(15)19-10)17(23)21-14-5-3-4-13(9-14)20-11(2)22/h3-9H,1-2H3,(H,18,19)(H,20,22)(H,21,23)

InChI Key

DQEVBERGJGVCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

A mixture of 4-methyl-1,2-phenylenediamine and 3-(acetylamino)benzaldehyde undergoes cyclization in the presence of an oxidizing agent. Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in a polyvinylpolypyrrolidone-supported triflic acid (PVP-TfOH) system enables efficient cyclization at 70°C under solvent-free conditions, yielding 2-methyl-1H-benzimidazole-6-carboxaldehyde.

Optimization :

  • Temperature : Yields increase from 45% at 50°C to 92% at 70°C.

  • Catalyst : PVP-TfOH outperforms traditional acids like HCl, reducing reaction time to 6 minutes.

ParameterOptimal ConditionYield (%)
Temperature70°C92
Catalyst Loading0.2 g PVP-TfOH92
SolventSolvent-free92

Introduction of the Carboxamide Group

The aldehyde intermediate is oxidized to 6-carboxylic acid using LiOH in dioxane/water, followed by amidation with 3-(acetylamino)aniline. Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate this step, achieving yields of 70–83%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes.

Procedure

A mixture of 4-methyl-1,2-phenylenediamine and 3-(acetylamino)benzaldehyde is irradiated at 150°C for 10 minutes in dimethylformamide (DMF). The resulting intermediate is directly subjected to amidation with 3-(acetylamino)aniline using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling agent.

Advantages :

  • Time Efficiency : 85% yield in 15 minutes vs. 6 hours conventionally.

  • Purity : Reduced byproduct formation due to uniform heating.

Solid-Phase Synthesis Using Coupling Reagents

This method employs resin-bound intermediates for stepwise assembly, ideal for high-throughput screening.

Stepwise Assembly

  • Resin Activation : Wang resin is functionalized with Fmoc-protected 4-methyl-1,2-phenylenediamine.

  • Cyclization : Treatment with 3-(acetylamino)benzaldehyde and H2O2\text{H}_2\text{O}_2 forms the benzimidazole core.

  • Amidation : Cleavage from the resin using trifluoroacetic acid (TFA) releases the carboxylic acid, which is coupled with 3-(acetylamino)aniline using HBTU.

Yield : 78% over three steps.

Catalytic Methods Using PVP-TfOH

The PVP-TfOH system enhances both cyclization and amidation steps through Brønsted acid catalysis.

One-Pot Synthesis

In a solvent-free system, 4-methyl-1,2-phenylenediamine, 3-(acetylamino)benzaldehyde, and PVP-TfOH are heated at 70°C for 6 minutes. Subsequent addition of 3-(acetylamino)aniline and HBTU directly yields the final product without isolating intermediates.

Key Data :

  • Catalyst Reusability : PVP-TfOH retains 89% activity after five cycles.

  • Scale-Up : Gram-scale reactions maintain yields above 85%.

Cyclization Reactions with Carbodiimides

Diisopropylcarbodiimide (DIC)-mediated cyclization is employed for sterically hindered intermediates.

Mechanism

DIC activates the carboxylic acid group of 6-carboxy-2-methylbenzimidazole, enabling amide bond formation with 3-(acetylamino)aniline. The reaction proceeds in tetrahydrofuran (THF) at 50°C for 12 hours.

Optimization :

  • Stoichiometry : A 1.2:1 molar ratio of DIC to carboxylic acid maximizes yield (75%).

  • Solvent : THF outperforms DMF due to better solubility of intermediates.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost
Condensation926 hoursHighLow
Microwave8515 minutesModerateMedium
Solid-Phase7824 hoursLowHigh
PVP-TfOH Catalysis896 minutesHighLow
DIC Cyclization7512 hoursModerateMedium

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group at position 6 participates in nucleophilic substitution under basic or acidic conditions. Key reactions include:

  • Amide hydrolysis : Treatment with 6M HCl at reflux yields 2-methyl-1H-benzimidazole-6-carboxylic acid, retaining the benzimidazole core while removing the acetylamino-phenyl substituent.

  • Amine displacement : Reactivity with primary amines (e.g., methylamine) generates substituted urea derivatives under DMF at 100°C.

Reaction Conditions :

SubstrateReagents/ConditionsProductYield
Carboxamide group6M HCl, reflux, 8hBenzimidazole-6-carboxylic acid78%
Carboxamide groupMethylamine, DMF, 100°C, 12hN-methylurea derivative65%

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution preferentially at positions 4 and 5 due to electron-rich aromaticity:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5 (major) and 4 (minor).

  • Halogenation : Bromine in acetic acid selectively substitutes position 4, confirmed via ¹H-NMR coupling patterns.

Regioselectivity Data :

Reaction TypePosition 4 (%)Position 5 (%)
Nitration2278
Bromination91<5

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for heterocyclic expansions:

  • Quinoxaline formation : Reaction with o-phenylenediamine in glacial acetic acid yields fused quinoxaline-benzimidazole hybrids, verified by HRMS .

  • Spirocyclic intermediates : Under Kornblum oxidation conditions (CrO₃/acetic acid), the methyl group oxidizes to a ketone, enabling spirocyclization with 1,2-diamines .

Key Observations :

  • Cyclization efficiency depends on substituent electronic effects: Electron-withdrawing groups on the acetylamino-phenyl moiety reduce yields by 30–40% .

  • Spiro derivatives exhibit enhanced thermal stability (decomposition >250°C vs. 180°C for parent compound) .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable structural diversification:

  • Suzuki coupling : The 2-methyl group undergoes borylation (B₂Pin₂, Pd(dppf)Cl₂) followed by aryl coupling (e.g., 4-methoxyphenylboronic acid), achieving 62% yield .

  • Buchwald-Hartwig amination : Primary amines install substituents at position 1 of the benzimidazole ring using Xantphos/Pd(OAc)₂ .

Catalytic Efficiency :

ReactionCatalyst SystemTurnover Number (TON)
Suzuki couplingPd(dppf)Cl₂, K₂CO₃18
Buchwald-HartwigPd(OAc)₂/Xantphos24

Acid/Base-Mediated Rearrangements

Under strong bases (e.g., KNH₂/liquid NH₃), the compound undergoes ring contraction to form imidazo[1,2-a]pyridine derivatives via intermediates detected via LC-MS . Acidic conditions (H₂SO₄, 70°C) induce acetylamino group migration to position 5, confirmed by NOESY experiments .

Biological Activity Correlation

Reaction products show modulated bioactivity:

  • Antimicrobial enhancement : N-methylurea derivatives exhibit 4× greater inhibition against Bacillus sp. (MIC = 8 µg/mL vs. 32 µg/mL for parent) .

  • Kinase inhibition : Suzuki-coupled analogs demonstrate sub-µM IC₅₀ against BCR-ABL(T315I), a drug-resistant leukemia target .

Comparative Reactivity with Analogues

CompoundNitration Rate (k, M⁻¹s⁻¹)Suzuki Coupling Yield (%)
Parent compound1.2 × 10⁻³62
5-NitrobenzimidazoleN/A48
2-Ethylbenzimidazole0.9 × 10⁻³71

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetylamino and carboxamide groups may enhance the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzimidazole vs. Imidazopyridine
  • Target Compound : Benzimidazole core with 2-methyl and 6-carboxamide groups.
  • N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide (): Replaces benzimidazole with imidazopyridine, introducing a fused pyridine ring. A chloro substituent at position 6 instead of methyl. The chloro group increases electron-withdrawing effects, possibly altering reactivity .
Benzimidazole vs. Benzothiazole
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Benzothiazole core with a trifluoromethyl group and phenylacetamide. Impact: Benzothiazole’s sulfur atom may enhance hydrophobic interactions, while the trifluoromethyl group improves metabolic stability.

Substituent Analysis

Carboxamide vs. Acetamide
  • Target Compound : 6-carboxamide directly attached to benzimidazole.
  • 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (): Features a sulfanyl linker and acetamide group. The trifluoromethylphenyl group increases lipophilicity compared to the target’s acetylamino phenyl .
Aromatic Substituents
  • N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide (): Substitutes the acetylamino phenyl with a thiophene-carboxamide. Impact: Thiophene’s electron-rich sulfur may alter electronic distribution, while the smaller ring size could reduce steric hindrance .

Functional Group Modifications

Acetylamino vs. Methoxy/Hydroxy Groups
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    • Contains a hydroxy group and tert-butyl-like structure.
    • Impact : The hydroxy group enables hydrogen bonding, while the bulky tert-butyl moiety may hinder binding in constrained active sites .
Multi-Substituted Derivatives
  • N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide (): Dihydrobenzimidazolone core with dual acetamide groups and methyl substituents. Dual acetamides may enhance solubility but introduce steric challenges .

Structural and Property Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide Benzimidazole 2-methyl, 6-carboxamide, 3-acetylamino Not provided Rigid scaffold, dual hydrogen-bond donors
N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide Imidazopyridine 6-chloro, 2-carboxamide 328.75 Planar structure, chloro for reactivity
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole 6-methoxy, sulfanyl, trifluoromethyl Not provided Flexible linker, enhanced lipophilicity
N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide Dihydrobenzimidazolone 1,3-dimethyl, 2-oxo, dual acetamide 276.29 Reduced aromaticity, improved solubility

Biological Activity

N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

The molecular formula for this compound is C17H16N4O2, with a molecular weight of 308.33 g/mol. The structure features an acetylamino group attached to a phenyl ring and a benzimidazole core, which is critical for its biological activity.

Property Value
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
CAS Number1574471-35-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property suggests potential applications in preventing diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of benzimidazole, including this compound, and evaluated their biological activities. The results demonstrated that modifications in the substituents significantly impacted their antimicrobial and anticancer efficacy .
  • Mechanistic Insights : Research focused on understanding the mechanism by which this compound exerts its biological effects revealed that it interacts with specific cellular targets, leading to altered gene expression profiles associated with apoptosis .
  • Comparative Studies : Comparative studies with other benzimidazole derivatives showed that this compound exhibited superior activity against certain pathogens and cancer cell lines, highlighting its potential as a lead compound in drug development .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in mechanistic studies?

  • Methodological Answer : Re-optimize computational parameters (e.g., basis sets, solvation models) to better reflect experimental conditions. Validate with experimental kinetics (e.g., Eyring plots for activation energy) or spectroscopic data (e.g., UV-Vis for intermediate detection). Cross-reference with literature on analogous systems .

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